molecular formula C16H16N2O3 B5852923 N'-(2-methoxybenzoyl)-2-methylbenzohydrazide

N'-(2-methoxybenzoyl)-2-methylbenzohydrazide

Cat. No.: B5852923
M. Wt: 284.31 g/mol
InChI Key: XYHGMWINEHPAAT-UHFFFAOYSA-N
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Description

N’-(2-methoxybenzoyl)-2-methylbenzohydrazide is an organic compound that belongs to the class of hydrazides It is characterized by the presence of a methoxybenzoyl group attached to a methylbenzohydrazide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N’-(2-methoxybenzoyl)-2-methylbenzohydrazide typically involves the reaction of 2-methoxybenzoyl chloride with 2-methylbenzohydrazide. The reaction is usually carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction conditions often include refluxing the mixture in an appropriate solvent, such as dichloromethane or chloroform, for several hours to ensure complete conversion of the reactants to the desired product.

Industrial Production Methods

In an industrial setting, the production of N’-(2-methoxybenzoyl)-2-methylbenzohydrazide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography may be employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N’-(2-methoxybenzoyl)-2-methylbenzohydrazide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can convert the compound into its reduced forms, such as hydrazines or amines.

    Substitution: The methoxy group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) are often used.

    Substitution: Substitution reactions may involve reagents like halogens (e.g., bromine, chlorine) or nucleophiles (e.g., amines, thiols).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides or quinones, while reduction can produce hydrazines or amines. Substitution reactions can result in various substituted derivatives of the original compound.

Scientific Research Applications

N’-(2-methoxybenzoyl)-2-methylbenzohydrazide has several scientific research applications, including:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its reactivity makes it a valuable intermediate in organic synthesis.

    Biology: The compound can be used in the study of enzyme inhibition and protein interactions. It may serve as a probe to investigate biological pathways.

    Industry: It can be utilized in the production of specialty chemicals and materials with unique properties.

Mechanism of Action

The mechanism of action of N’-(2-methoxybenzoyl)-2-methylbenzohydrazide involves its interaction with specific molecular targets. The compound may act as an inhibitor or modulator of certain enzymes or proteins, affecting their activity and function. The exact pathways and targets depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-(2-methoxybenzoyl)homoserine: Similar in structure but with a homoserine moiety instead of a methylbenzohydrazide.

    N-(2-methoxybenzoyl)glycine: Contains a glycine moiety, differing in its amino acid component.

    2-methoxybenzoyl chloride: A precursor in the synthesis of various methoxybenzoyl derivatives.

Uniqueness

N’-(2-methoxybenzoyl)-2-methylbenzohydrazide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its hydrazide moiety allows for versatile reactivity, making it a valuable compound in synthetic and research applications.

Properties

IUPAC Name

N'-(2-methoxybenzoyl)-2-methylbenzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H16N2O3/c1-11-7-3-4-8-12(11)15(19)17-18-16(20)13-9-5-6-10-14(13)21-2/h3-10H,1-2H3,(H,17,19)(H,18,20)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYHGMWINEHPAAT-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC=CC=C1C(=O)NNC(=O)C2=CC=CC=C2OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H16N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

284.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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